1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine
Overview
Description
1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a piperidin-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through various trifluoromethylation reactions, such as nucleophilic, electrophilic, and radical trifluoromethylation . The sulfonyl group is then introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions . The final step involves the formation of the piperidin-4-amine moiety, which can be synthesized through amination reactions using suitable amine precursors .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives under oxidative conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and palladium on carbon are frequently used.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenyl compounds .
Scientific Research Applications
1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules . This leads to the modulation of various biochemical pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Trifluoromethylphenyl sulfone: Shares the trifluoromethyl and sulfonyl groups but lacks the piperidin-4-amine moiety.
Trifluoromethylphenyl amine: Contains the trifluoromethyl and phenyl groups but lacks the sulfonyl group.
Piperidinyl sulfone: Contains the piperidinyl and sulfonyl groups but lacks the trifluoromethyl group.
Uniqueness: 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine is unique due to the combination of the trifluoromethyl, sulfonyl, and piperidin-4-amine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2S/c13-12(14,15)9-2-1-3-11(8-9)20(18,19)17-6-4-10(16)5-7-17/h1-3,8,10H,4-7,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVIQSCMMNLIAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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